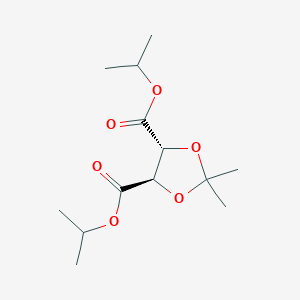

diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Description

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral dioxolane derivative characterized by its bicyclic ketal structure and ester functional groups. It is synthesized from (4R,5R)-configured precursors, typically via acid-catalyzed cyclization of tartaric acid derivatives with ketones or diols.

This compound is primarily used as a chiral building block in asymmetric synthesis, particularly for preparing TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives, which serve as ligands in enantioselective catalysis . Its stereochemical rigidity and ability to induce chirality make it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C13H22O6 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

dipropan-2-yl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate |

InChI |

InChI=1S/C13H22O6/c1-7(2)16-11(14)9-10(12(15)17-8(3)4)19-13(5,6)18-9/h7-10H,1-6H3/t9-,10-/m1/s1 |

InChI Key |

DSGKZMJPCBCYID-NXEZZACHSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C1C(OC(O1)(C)C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diisopropyl tartrate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate serves as a versatile building block in organic synthesis. Its dioxolane structure allows it to participate in various reactions:

- Stereoselective Synthesis : The compound has been utilized in the stereoselective synthesis of complex organic molecules. For instance, it can be involved in the formation of isomeric products through controlled reactions with Lewis acids like titanium tetrachloride .

- Protecting Group : Due to its stability and reactivity profile, this compound can act as a protecting group for carboxylic acids during multi-step syntheses. This application is particularly useful in the synthesis of more complex structures where selective functionalization is required.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an intermediate in drug development:

- Anticancer Agents : Research indicates that derivatives of this compound can be modified to enhance their efficacy as anticancer agents. For example, its structural modifications have led to the development of compounds that exhibit selective cytotoxicity against cancer cell lines .

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of dioxolane derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways.

Materials Science

The compound's unique structure also lends itself to applications in materials science:

- Polymer Chemistry : this compound can be used to synthesize polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

- Nanocomposites : Recent studies have investigated the use of this compound in creating nanocomposites for improved material performance. These composites can exhibit enhanced electrical and thermal conductivity due to the unique interactions between the dioxolane units and nanofillers.

Case Study 1: Stereoselective Isomerization

A study demonstrated that this compound could undergo stereoselective isomerization when treated with titanium tetrachloride at low temperatures. The reaction yielded high selectivity for specific isomers under kinetic control conditions .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of modified derivatives of this compound. The derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation while sparing normal cells .

Data Table

Mechanism of Action

The mechanism of action of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a chiral auxiliary or catalyst in various chemical reactions. The compound’s dioxolane ring provides a rigid framework that can induce chirality in the products formed. The ester groups can participate in hydrogen bonding and other interactions, facilitating the formation of specific molecular structures.

Comparison with Similar Compounds

Diethyl (4R,5R)-2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylate

- Structure and Properties: Molecular Formula: C₁₁H₁₈O₆; Molar Mass: 246.26 g/mol . Physical State: Clear yellow liquid; Density: 1.1519 g/mL; Boiling Point: 92–93°C .

Synthesis :

Applications :

Dimethyl (4R,5R)-2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylate

Structure and Properties :

Synthesis :

Applications :

(4S,5S)-Enantiomers and Racemic Analogs

- Diisopropyl (4S,5S)-2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylate: Mirror-image enantiomer of the (4R,5R) variant; identical physical properties but opposite optical rotation .

Racemic Mixtures :

Comparative Analysis Table

*Estimated based on structural analogy.

Key Research Findings

- Stereochemical Influence : The (4R,5R) configuration is critical for enantioselective applications. For example, dimethyl (4R,5R) derivatives yield TADDOLs with >99% enantiomeric excess (ee) in catalysis .

- Steric Effects : Diisopropyl esters may exhibit reduced reactivity in hydrolysis or nucleophilic substitutions due to bulky isopropyl groups, whereas dimethyl analogs are more reactive .

- Biological Relevance : Racemic dioxolane dicarboxylates show broad-spectrum antimicrobial activity, though chiral derivatives are underexplored in this context .

Biological Activity

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (CAS Number: 81327-47-1) is a compound belonging to the 1,3-dioxolane family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C13H22O6

- Molecular Weight : 274.31 g/mol

- Structure : The compound features a dioxolane ring with two carboxylate groups attached to it, contributing to its chemical reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods involving the reaction of diols with appropriate aldehydes under acidic or basic conditions. The use of catalysts such as Montmorillonite K10 has been reported to enhance yields and reduce reaction times in similar dioxolane derivatives .

Antibacterial and Antifungal Properties

Research indicates that compounds within the 1,3-dioxolane class exhibit a wide range of biological activities, particularly antibacterial and antifungal properties. A study highlighted that various synthesized dioxolanes demonstrated significant activity against several bacterial strains including Staphylococcus aureus and Candida albicans .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | S. aureus, C. albicans |

| Compound 1 | 625–1250 | S. aureus |

| Compound 4 | 625 | E. faecalis |

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest varying degrees of efficacy against the tested microorganisms.

The biological activity of dioxolanes is often attributed to their ability to interact with microbial cell membranes or inhibit key metabolic pathways. The presence of multiple functional groups in this compound may enhance its ability to disrupt cellular processes in pathogens.

Case Studies

- Study on Antifungal Activity : A series of new dioxolane derivatives were synthesized and tested for antifungal activity against Candida albicans. The results indicated that most compounds exhibited excellent antifungal properties except for one variant .

- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of dioxolanes against Gram-positive and Gram-negative bacteria. The findings revealed that certain dioxolanes were particularly effective against Staphylococcus epidermidis and Pseudomonas aeruginosa, demonstrating the potential for these compounds in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.